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Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have proven
to be valuable tools in protein biochemistry. NDSB-256, in particular, is effective in preventing
protein aggregation and facilitating the renaturation of chemically and thermally denatured
proteins.[1] Its unique properties, such as high solubility in water, minimal impact on buffer pH
and viscosity, and easy removal by dialysis, make it a versatile additive for protein refolding
protocols.[1][2] These application notes provide a detailed protocol for utilizing NDSB-256 to
improve the yield of correctly folded, biologically active proteins from inclusion bodies.

Mechanism of Action

NDSB-256 aids in protein refolding by interacting with early folding intermediates, thereby
preventing the formation of irreversible aggregates.[3] Unlike detergents, NDSBs do not form
micelles and are considered non-denaturing, allowing most enzymes to remain active in their
presence.[2] The proposed mechanism involves the short hydrophobic group of NDSB-256
interacting with exposed hydrophobic regions on protein folding intermediates, which shields
them from aggregation-prone interactions with other molecules.

Data Presentation: Efficacy of NDSB-256 in Protein
Refolding
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The inclusion of NDSB-256 in refolding buffers has been shown to significantly enhance the
yield of active proteins. The following tables summarize quantitative data from studies on model

proteins.
. . Refolding
Protein Model Condition . - Reference
Yield/Activity
Hen Egg White 60% enzymatic
600 mM NDSB-256 o

Lysozyme activity
Tryptophan Synthase 100% enzymatic

YPIoP _ Y 1.0 M NDSB-256 __0 Y
2 subunit activity

Recombinant Human 10 mM NDSB-256

) 56.75% dimer yield
BMP-2 with 0.05% SDS

Experimental Protocols

This section provides a general protocol for protein refolding from inclusion bodies using
NDSB-256. It is important to note that optimal conditions, including protein concentration,
temperature, and buffer composition, should be determined empirically for each specific
protein.

Materials

o Cell paste containing inclusion bodies

 Lysis Buffer (e.g., 50 mM Tris-HCI, 100 mM NacCl, 1 mM EDTA, pH 8.0)
e Lysozyme

e DNase |

o Wash Buffer (e.g., Lysis Buffer with 1 M Urea and 2% Triton X-100)

e Solubilization Buffer (e.g., 50 mM Tris-HCI, 100 mM NacCl, 8 M Urea or 6 M Guanidine
Hydrochloride (GdmCI), 10 mM DTT, pH 8.0)

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b014690?utm_src=pdf-body
https://www.benchchem.com/product/b014690?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Refolding Buffer (e.g., 50 mM Tris-HCI, 100 mM NacCl, 0.5-1.0 M NDSB-256, 1 mM GSH, 0.1
mM GSSG, pH 8.0)

« Dialysis Tubing (appropriate molecular weight cut-off)
e Spectrophotometer
» Bradford Assay Reagent or other protein quantification method

» Activity assay reagents specific to the target protein

Protocol for Refolding from Inclusion Bodies

e Cell Lysis and Inclusion Body Isolation:
1. Resuspend the cell paste in ice-cold Lysis Buffer.
2. Add lysozyme and DNase | and incubate on ice.
3. Disrupt the cells using sonication or a French press.
4. Centrifuge the lysate to pellet the inclusion bodies.

5. Wash the inclusion body pellet with Wash Buffer to remove contaminants. Repeat this step

as necessary.
 Solubilization of Inclusion Bodies:
1. Resuspend the washed inclusion body pellet in Solubilization Buffer.
2. Incubate with gentle agitation until the pellet is fully dissolved.
3. Centrifuge to remove any remaining insoluble material.
4. Determine the protein concentration of the solubilized protein solution.

e Protein Refolding by Dilution:
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1. Rapidly dilute the solubilized protein into a pre-chilled Refolding Buffer containing NDSB-
256 to a final protein concentration of 10-100 pg/mL. A 1:100 dilution is a common starting
point.

2. Incubate the refolding mixture at 4°C with gentle stirring for a duration determined
empirically (typically 12-48 hours).

e Removal of Denaturant and NDSB-256:
1. Transfer the refolding mixture to a dialysis bag.

2. Dialyze against a suitable buffer (e.g., 50 mM Tris-HCI, 100 mM NacCl, pH 8.0) to remove
the denaturant, NDSB-256, and redox reagents. Perform several buffer changes over 24-
48 hours.

e Analysis of Refolded Protein:
1. After dialysis, centrifuge the sample to pellet any aggregated protein.
2. Determine the concentration of the soluble, refolded protein.
3. Assess the biological activity of the refolded protein using a specific activity assay.

4. Analyze the purity and folding state of the protein using techniques such as SDS-PAGE,
size-exclusion chromatography, and circular dichroism.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the protein refolding protocol using NDSB-
256.

Inclusion Body Preparation Refolding Analysis
Dilution into
(Cell Lysis 1B Washmg) Solubilization Refolding Buf'fer (Dlaly&sHCharacterlzatlon Active Protem)
J L (with NDSB- 256)
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Caption: General workflow for protein refolding using NDSB-256.
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Caption: Proposed mechanism of NDSB-256 in preventing protein aggregation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Notes and Protocols for Protein Refolding
Using NDSB-256]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014690#protocol-for-protein-refolding-using-ndsb-
256]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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